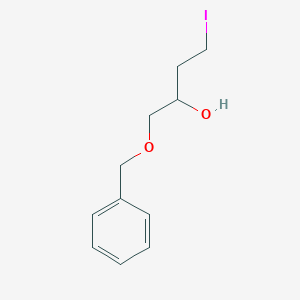
4-Iodo-1-phenylmethoxybutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-phenylmethoxybutan-2-ol is an organic compound characterized by the presence of an iodine atom, a phenyl group, and a methoxy group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-phenylmethoxybutan-2-ol typically involves the halogen exchange reaction, where a precursor compound undergoes substitution to introduce the iodine atom. One common method involves the use of 4-tert-octylphenol as a starting material, which is then subjected to bromination, benzyl protection, and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1-phenylmethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as azides or nitriles .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-phenylmethoxybutan-2-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-1-phenylmethoxybutan-2-ol involves its interaction with molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl and methoxy groups contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-1-phenylmethoxybutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Iodo-1-phenylmethoxybutan-1-ol: The position of the hydroxyl group affects its chemical properties and reactivity.
4-Iodo-1-phenylmethoxybutan-2-one: The presence of a carbonyl group instead of a hydroxyl group leads to different chemical behavior.
Uniqueness
The presence of the iodine atom allows for halogen bonding, while the hydroxyl and methoxy groups provide additional sites for chemical modification and interaction .
Eigenschaften
Molekularformel |
C11H15IO2 |
|---|---|
Molekulargewicht |
306.14 g/mol |
IUPAC-Name |
4-iodo-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H15IO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI-Schlüssel |
SEMGMWNNCOGDDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CCI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















